molecular formula C30H35N5O3 B587101 1-((2S,3S)-2-(Benzyloxy)pentan-3-yl)-4-(4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 184177-83-1

1-((2S,3S)-2-(Benzyloxy)pentan-3-yl)-4-(4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)-1H-1,2,4-triazol-5(4H)-one

Cat. No. B587101
M. Wt: 513.642
InChI Key: QLRPRKJUMRQTOV-IADCTJSHSA-N
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Description

1-((2S,3S)-2-(Benzyloxy)pentan-3-yl)-4-(4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)-1H-1,2,4-triazol-5(4H)-one, also known as 1-((2S,3S)-2-(Benzyloxy)pentan-3-yl)-4-(4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)-1H-1,2,4-triazol-5(4H)-one, is a useful research compound. Its molecular formula is C30H35N5O3 and its molecular weight is 513.642. The purity is usually 95%.
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Scientific Research Applications

  • Anti-Bone Cancer Activity : A study by Lv, G., Zhang, D., Wang, D., Pan, L., & Liu, Y. (2019) investigated the anti-bone cancer activity of this compound. They synthesized it using multistep synthesis and evaluated its in vitro anticancer activities against three human bone cancer cell lines. The compound showed promising results, and molecular docking was used to study its potential antiviral activity by calculating the binding sites for the 1AS0 protein (Lv et al., 2019).

  • Anti-Malarial Activity : Cunico, W., Gomes, C., Harrison, W., Moreth, M., Wardell, J., & Wardell, S. (2009) reported on the anti-malarial activity of similar compounds. They studied the crystal structures of active derivatives with anti-malarial potential (Cunico et al., 2009).

  • Metal Complex Formation : Stucky, S., Koch, N., Heinz, U., & Hegetschweiler, K. (2008) prepared similar ligands and studied their protonation and metal complex formation. They observed dynamic behavior and significant shifts in NMR spectroscopic measurements, indicative of protonation and complex formation with metals like iron and aluminum (Stucky et al., 2008).

  • Microwave-Assisted Synthesis and Biological Activities : Said, M., Messali, M., Rezki, N., Al-Soud, Y., & Aouad, M. (2020) conducted a study on microwave-assisted synthesis of similar compounds, focusing on their structural and biological activities. They emphasized eco-friendly synthesis approaches and investigated the bioactivity of the synthesized compounds (Said et al., 2020).

  • Solid-Liquid Equilibrium Measurements : Moodley, K., Chetty, T., & Ramjugernath, D. (2019) investigated the solid-liquid equilibrium measurements for compounds including 1-((2S,3S)-2-(Benzyloxy)pentan-3-yl)-4-(4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)-1H-1,2,4-triazol-5(4H)-one. They focused on solubility properties in different solvents and temperature ranges (Moodley et al., 2019).

properties

IUPAC Name

4-[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]-2-[(2S,3S)-2-phenylmethoxypentan-3-yl]-1,2,4-triazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H35N5O3/c1-3-29(23(2)38-21-24-7-5-4-6-8-24)35-30(37)34(22-31-35)27-11-9-25(10-12-27)32-17-19-33(20-18-32)26-13-15-28(36)16-14-26/h4-16,22-23,29,36H,3,17-21H2,1-2H3/t23-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLRPRKJUMRQTOV-IADCTJSHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C)OCC1=CC=CC=C1)N2C(=O)N(C=N2)C3=CC=C(C=C3)N4CCN(CC4)C5=CC=C(C=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]([C@H](C)OCC1=CC=CC=C1)N2C(=O)N(C=N2)C3=CC=C(C=C3)N4CCN(CC4)C5=CC=C(C=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H35N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((2S,3S)-2-(Benzyloxy)pentan-3-yl)-4-(4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)-1H-1,2,4-triazol-5(4H)-one

CAS RN

184177-83-1
Record name 2-((1S,2S)-1-ETHYL-2-(PHENYLMETHOXY)PROPYL)-2,4-DIHYDRO-4-(4-(4-(4-HYDROXYPHENYL)-1-PIPERAZINYL)PHENYL)-3H-1,2,4-TRIAZOL-3-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AH978V32DS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
6
Citations
G Lv, DL Zhang, D Wang, L Pan, Y Liu - Journal of Structural Chemistry, 2019 - Springer
Heterocyclic compound 1-((2S,3S)-2-(benzyloxy)pentan-3-yl)-4-(4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)-1H-1,2,4-triazol-5(4H)-one (1) designed using 4-(4-(4-aminophenyl)…
Number of citations: 9 link.springer.com
S Dadashpour, E Ghobadi, S Emami - Medicinal Chemistry Research, 2022 - Springer
Posaconazole (PSZ, SCH 56592), is a new generation of orally active triazole antifungal agent with a tetrahydrofuran center, derived from itraconazole (ITZ). This drug has a broader …
Number of citations: 1 link.springer.com
VM Volokhov, ES Amosova, AV Volokhov… - Supercomputing …, 2020 - superfri.org
The article presents high-performance calculations, using quantum chemical ab initio methods, of thermochemical characteristics of high-energy compounds: C 2 N 6 O 4, C 2 N 6 O 5, …
Number of citations: 5 superfri.org
V Volokhov, E Amosova, A Volokhov, D Lempert… - … Days, RuSCDays 2021 …, 2021 - Springer
The work addresses to the study of the structure and thermochemical properties of a new high-enthalpy compound 3,6-bis(2,2,2-trinitroethylnitramino)-1,2,4,5-tetrazine (NBTAT), first …
Number of citations: 3 link.springer.com
ВМ Волохов, ЕС Амосова, АВ Волохов… - Вестник Южно …, 2021 - cyberleninka.ru
В статье приведены результаты расчетов структурных и термохимических характеристик ряда потенциально высокоэнергетических соединений: C2N6O4, C2N6O5, C2N6O6, …
Number of citations: 6 cyberleninka.ru
D Ramírez-Contreras - RD-ICUAP, 2022 - rd.buap.mx
Dentro del campo de la química computacional, el acoplamiento molecular o molecular docking ha sido una metodología con un amplio auge. Las problemáticas actuales, tales como …
Number of citations: 0 rd.buap.mx

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